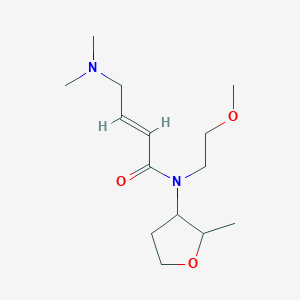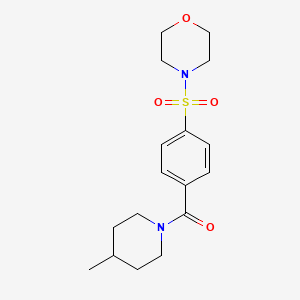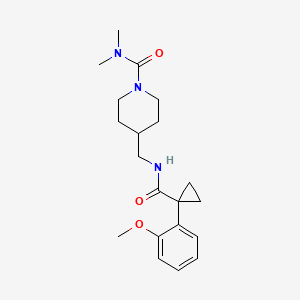![molecular formula C24H19ClN4O4S B2973110 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-87-1](/img/no-structure.png)
2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19ClN4O4S and its molecular weight is 494.95. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivatives
Research has focused on synthesizing novel ring systems and derivatives from related chemical structures, demonstrating the versatility and chemical reactivity of these compounds. For instance, new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones were prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, highlighting the ability to create a variety of derivatives with potential for further study and application in medicinal chemistry and materials science (Ismaili et al., 2008).
Antioxidant Properties
The antioxidant properties of related compounds were evaluated, showing that compounds containing thiourea moiety have better activity. This suggests potential applications in developing antioxidants or therapeutic agents targeting oxidative stress-related diseases (Ismaili et al., 2008).
Corrosion Inhibition
A study on 5-arylpyrimido-[4,5-b]quinoline-diones, including a compound structurally related to the one of interest, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in protecting metals from corrosion (Verma et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 2-chlorobenzyl mercaptan with 4-nitrophenylacetic acid to form the corresponding ester. The ester is then reacted with 4,6-dichloro-5-nitropyrimidine to form the pyrimidoquinoline intermediate, which is subsequently cyclized to form the final product.", "Starting Materials": [ "2-chlorobenzyl mercaptan", "4-nitrophenylacetic acid", "4,6-dichloro-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzyl mercaptan with 4-nitrophenylacetic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding ester.", "Step 2: Reaction of the ester with 4,6-dichloro-5-nitropyrimidine in the presence of a base such as triethylamine to form the pyrimidoquinoline intermediate.", "Step 3: Cyclization of the pyrimidoquinoline intermediate in the presence of a Lewis acid such as zinc chloride to form the final product." ] } | |
CAS RN |
537043-87-1 |
Product Name |
2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Molecular Formula |
C24H19ClN4O4S |
Molecular Weight |
494.95 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19ClN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31) |
InChI Key |
VPTKZRNWVNQRSS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)






![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2973048.png)
![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)